molecular formula C20H22N2O3 B3020827 (2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2109441-78-1

(2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone

カタログ番号: B3020827
CAS番号: 2109441-78-1
分子量: 338.407
InChIキー: RFZSTNHLKPSMAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone , also known as a derivative of the azabicyclo framework, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for the compound is 2-(2-methoxyphenyl)-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone . It features a bicyclic structure that is significant for its interaction with various biological targets.

PropertyValue
Molecular FormulaC21H24N2O3
Molecular Weight352.43 g/mol
InChIInChI=1S/C21H24N2O3/c1-25-20-7-3-2...

The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors, specifically targeting cholinergic and dopaminergic pathways. The compound is believed to modulate the release and activity of neurotransmitters, which could have implications in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Neurotransmitter Interaction

Research indicates that the compound acts as a selective antagonist at certain receptor sites, potentially influencing both central nervous system (CNS) and peripheral nervous system functions. Its structural features allow it to engage effectively with receptor sites, leading to alterations in neurotransmitter dynamics.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Neuropharmacological Effects : In vitro studies demonstrated that the compound exhibits significant activity at kappa opioid receptors, showing a potent antagonistic effect with an IC50 value of 20 nM. This suggests potential applications in pain management and mood disorders .
  • CNS Exposure : The modifications made to the azabicyclo structure have been shown to enhance brain exposure compared to earlier analogs, indicating improved pharmacokinetic properties that could lead to better therapeutic outcomes in CNS-targeted therapies .

Study 1: Kappa Opioid Receptor Antagonism

A study published in Journal of Medicinal Chemistry highlighted the development of 8-azabicyclo[3.2.1]octan derivatives, including our compound of interest, which showed significant selectivity towards kappa opioid receptors over mu and delta receptors. The findings suggest that these compounds could be further explored for their potential in treating conditions associated with kappa receptor dysfunctions .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of similar azabicyclo compounds against neurodegeneration models in vitro. The results indicated that these compounds could mitigate cell death induced by neurotoxic agents, suggesting a protective role in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The biological activity of This compound can be compared with other related compounds:

Compound NameKappa Receptor IC50 (nM)CNS Exposure
(2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo...)20High
2-(2-methoxyphenyl)-1-(3-pyridin-4-yloxy-benzamide)50Moderate
8-Azabicyclo[3.2.1]octane derivatives>100Low

特性

IUPAC Name

(2-methoxyphenyl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-24-19-7-3-2-6-18(19)20(23)22-14-8-9-15(22)12-17(11-14)25-16-5-4-10-21-13-16/h2-7,10,13-15,17H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZSTNHLKPSMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。